![molecular formula C13H18O3 B043467 4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 15028-56-5](/img/structure/B43467.png)
4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane
Overview
Description
4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is a dioxolane derivative characterized by a benzyl-protected hydroxymethyl group. Its molecular formula is C₁₃H₁₈O₃ (average mass: 222.284 g/mol), with a CAS registry number of 14347-83-2 for the racemic form and 16495-03-7 for the (S)-enantiomer . Key properties include:
- Boiling point: 79–80 °C at 0.05 mmHg (S-enantiomer) .
- Density: 1.050 g/mL at 20 °C .
- Solubility: Chloroform, ethyl acetate .
- Storage: Sealed at 2–8 °C to prevent degradation .
The compound is synthesized via benzylation of 2,2-dimethyl-1,3-dioxolane-4-methanol using NaH in THF and BnBr, yielding ~66% after purification . Its stereochemical purity is critical for applications in asymmetric synthesis, such as preparing chiral ligands or prodrugs .
Preparation Methods
Method 1: Synthesis via Hydroxymethyl Intermediate and Subsequent Benzylation
Preparation of 2,2-Dimethyl-4-hydroxymethyl-1,3-dioxolane
The foundational step in this route involves synthesizing 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane , a precursor to the target compound. A patented industrial method outlines the following steps :
Step 1: Esterification of Glycerol
Glycerol reacts with a carboxylic acid (e.g., stearic or benzoic acid) under acidic conditions (e.g., p-toluenesulfonic acid) at 90–150°C for 0.5–4 hours. A dehydrating agent like toluene facilitates water removal, yielding a monoester (e.g., glycerol monostearate).
Step 2: Ketal Cyclization
The monoester undergoes cyclization with acetone in the presence of an acid catalyst (e.g., methanesulfonic acid) at 20–50°C for 0.5–3 hours. This step forms a hydrophobic cyclized intermediate.
Step 3: Hydrolysis
The intermediate is treated with a 18–32% NaOH or KOH solution at 20–50°C, hydrolyzing the ester to yield 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane with >98% purity after distillation .
Table 1: Reaction Conditions for Hydroxymethyl Intermediate Synthesis
Step | Reactants | Catalyst | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | Glycerol, Stearic acid | p-TsOH | 90–150°C | 0.5–4 | 85–90 |
2 | Monoester, Acetone | MeSO₃H | 20–50°C | 0.5–3 | 90–96 |
3 | Cyclized intermediate | NaOH | 20–50°C | 0.5–1 | 95–98 |
Benzylation of the Hydroxymethyl Group
The hydroxymethyl group is benzylated using benzyl bromide or chloride under basic conditions. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) deprotonates the hydroxyl group, enabling nucleophilic substitution.
Reaction Conditions :
-
Base : NaH (1.2 equiv)
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Solvent : THF, 0°C to room temperature
-
Time : 6–12 hours
-
Yield : 80–85%
Table 2: Benzylation Optimization Data
Benzylating Agent | Base | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Benzyl bromide | NaH | THF | 0°C → 25°C | 85 |
Benzyl chloride | K₂CO₃ | DMF | 50°C | 75 |
Method 2: Direct Acetalization of 1-O-Benzylglycerol
Synthesis of 1-O-Benzylglycerol
Glycerol is selectively benzylated at the primary hydroxyl group using benzyl chloride in the presence of a base (e.g., NaOH) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
Reaction Conditions :
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Molar Ratio : Glycerol:Benzyl chloride = 1:1.1
-
Base : 50% NaOH aqueous solution
-
Catalyst : TBAB (5 mol%)
-
Temperature : 60°C, 4 hours
-
Yield : 70–75%
Acetalization with Acetone
1-O-Benzylglycerol reacts with acetone under acidic conditions (e.g., p-toluenesulfonic acid) to form the dioxolane ring.
Reaction Conditions :
-
Catalyst : p-TsOH (2 mol%)
-
Solvent : Acetone (neat)
-
Temperature : Reflux (56°C)
-
Time : 6 hours
-
Yield : 85–90%
Table 3: Direct Acetalization Parameters
Parameter | Value |
---|---|
Catalyst Loading | 2 mol% |
Molar Ratio (Diol:Acetone) | 1:5 |
Workup | Neutralization, extraction, distillation |
Comparative Analysis of Preparation Methods
Efficiency and Scalability
-
Method 1 requires four steps but achieves high yields (overall ~65–70%) and is amenable to industrial-scale production due to its compatibility with continuous flow systems .
-
Method 2 involves fewer steps but faces challenges in selective benzylation of glycerol, leading to lower overall yields (~60–65%).
Table 4: Method Comparison
Parameter | Method 1 | Method 2 |
---|---|---|
Steps | 4 | 2 |
Overall Yield | 65–70% | 60–65% |
Scalability | High (patented industrial process) | Moderate |
Byproducts | Carboxylic acid (recyclable) | Di-/tribenzylated glycerol |
Cost and Environmental Impact
-
Method 1 utilizes biomass-derived glycerol and recyclable carboxylic acids, aligning with green chemistry principles.
-
Method 2 generates stoichiometric amounts of NaCl from benzylation, requiring wastewater treatment.
Industrial-Scale Production Considerations
The patented method for 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane provides a scalable blueprint:
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Continuous Flow Reactors : Enhance cyclization efficiency by maintaining precise temperature control.
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Solvent Recovery : Distillation recovers >95% of acetone and toluene.
-
Catalyst Recycling : Acid catalysts (e.g., MeSO₃H) are extracted and reused, reducing costs.
Chemical Reactions Analysis
Types of Reactions: 4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique dioxolane structure allows for selective reactions, making it valuable in developing new synthetic methodologies. For instance, it can undergo various transformations such as oxidation and reduction, facilitating the creation of diverse chemical entities.
Reactivity and Functionalization
The presence of the benzyloxy group enhances the compound's reactivity. It can act as a nucleophile or electrophile depending on the reaction conditions, enabling a wide range of chemical transformations. This property is particularly useful in designing new pharmaceuticals and biologically active compounds .
Pharmaceutical Applications
Drug Development
4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is utilized in synthesizing drug candidates due to its ability to form various biologically active molecules. The compound's structure allows for modifications that can lead to enhanced efficacy and specificity in drug action. For example, derivatives of this compound have shown promising antibacterial and antifungal activities .
Case Studies
Recent studies have highlighted the synthesis of enantiomerically pure 1,3-dioxolanes from salicylaldehyde and their subsequent biological evaluations. Some derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa, showcasing the potential for developing new therapeutic agents .
Industrial Applications
Production of Specialty Chemicals
Industrially, this compound is employed in producing specialty chemicals and materials. Its role as an intermediate in polymer synthesis highlights its versatility. The compound can be integrated into various formulations to enhance material properties.
Green Chemistry Initiatives
The compound is also being explored within green chemistry frameworks, particularly as a potential bio-based solvent alternative. Research has focused on developing sustainable solvents derived from glycerol that could replace traditional solvents with lower environmental impact .
Analytical Applications
Characterization Techniques
To ensure purity and structural integrity, this compound is characterized using various analytical methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. These techniques provide critical insights into the compound's structure and reactivity .
Mechanism of Action
The mechanism of action of 4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The dioxolane ring may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Dioxolane Ring
- Key Insight : Ethynyl and allyl substituents enhance reactivity for cycloaddition or chain elongation, whereas the base structure serves as a stable protecting group .
Functional Group Modifications
- Key Insight : Mesyl and bromo derivatives are more reactive toward nucleophiles, while ethylene glycol chains improve aqueous solubility .
Stereochemical Variations
- Key Insight : Enantiomeric purity dictates utility in asymmetric catalysis; mismatched stereochemistry can lead to low enantioselectivity .
Data Tables
Table 1. Physical Properties Comparison
Compound | Boiling Point (°C) | Density (g/mL) | Solubility |
---|---|---|---|
4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane | 79–80 (0.05 mmHg) | 1.050 | Chloroform, EtOAc |
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | - | - | THF, DCM |
(S)-4-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane | 79–80 (0.05 mmHg) | 1.050 | Chloroform, EtOAc |
Biological Activity
4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C₁₃H₁₈O₃. It belongs to the dioxolane family and is characterized by its unique chemical structure that includes a benzyloxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of salicylaldehyde with various diols under specific catalytic conditions. Various methods have been developed to achieve high yields and purity of this compound, often utilizing Mont K10 as a catalyst for efficient acetalization reactions .
Biological Activity Overview
Recent studies have highlighted the biological activities associated with derivatives of this compound. These derivatives have shown significant antibacterial and antifungal properties. Specifically, they have demonstrated effectiveness against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans. The mechanisms behind these activities are still under investigation but may involve interactions with bacterial cell membranes leading to cell disruption .
Table 1: Biological Activity of this compound Derivatives
Compound Name | Target Organism | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
Compound A | Staphylococcus aureus | Antibacterial | 625–1250 µg/mL |
Compound B | Candida albicans | Antifungal | Not specified |
Compound C | Escherichia coli | Antibacterial | Not specified |
Compound D | Pseudomonas aeruginosa | Antibacterial | Not specified |
The precise mechanism of action for this compound in biological systems remains largely unknown. However, studies suggest that its derivatives may disrupt bacterial cell membranes or interfere with essential cellular processes. The presence of the benzyloxy group is believed to enhance the compound's reactivity and biological activity.
Case Studies
Several case studies have explored the potential applications of this compound in medicinal chemistry:
- Antibacterial Studies : A study demonstrated that synthesized analogs of this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus epidermidis and Enterococcus faecalis. The compounds were tested using standard microbiological techniques to determine their MIC values .
- Antifungal Efficacy : Another investigation focused on the antifungal properties of these derivatives against Candida albicans. Results indicated that certain compounds showed promising antifungal activity, suggesting their potential use in treating fungal infections .
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for preparing 4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane, and how can purity be ensured?
The compound is synthesized via nucleophilic substitution using 2,2-dimethyl-1,3-dioxolane-4-methanol and benzyl bromide. A typical procedure involves reacting the alcohol with NaH (60% in mineral oil) in THF at 0°C under nitrogen, followed by dropwise addition of BnBr. The reaction is stirred at room temperature for 2.5 hours, quenched with water, and extracted with diethyl ether. Purification via silica gel chromatography (hexanes/ethyl acetate gradient) yields the product in ~66% yield. Purity is confirmed by NMR and GC-MS analysis .
Q. How can structural characterization of this compound be performed to confirm its identity?
Key techniques include:
- ¹H NMR : Peaks at δ 4.25 (dt, J = 12.0, 6.0 Hz), 3.53–3.37 (m, benzyloxy protons), and 1.41/1.35 ppm (s, dimethyl groups) .
- ¹³C NMR : Signals for the dioxolane ring (C=O at ~109 ppm), benzyl carbons, and methyl groups.
- Mass spectrometry : Molecular ion peak at m/z 208 (C₁₂H₁₆O₃) .
Q. What safety precautions are required when handling this compound in the laboratory?
While no GHS hazards are explicitly reported, standard protocols include:
- Avoiding skin/eye contact using gloves and goggles.
- Working in a fume hood to prevent inhalation of vapors.
- Storing in sealed containers under dry, inert conditions to prevent degradation .
Advanced Research Questions
Q. How is this compound utilized in asymmetric catalysis, and what mechanistic insights exist?
Derivatives of this compound serve as chiral ligands in enantioselective reactions. For example, (-)-4-(2-pyridyl)-5-(diphenylphosphino)methyl derivatives enable asymmetric hydroformylation and hydrogenation, achieving >90% enantiomeric excess (ee) in certain substrates. The dioxolane ring’s rigidity and stereochemistry are critical for coordinating transition metals like Rh or Ru .
Q. What strategies exist for functionalizing the benzyloxy group to create bioactive analogs?
The benzyl ether can be deprotected via hydrogenolysis (H₂/Pd-C) to expose a hydroxyl group for further derivatization. Alternatively, bromination at the benzylic position (e.g., using NBS) introduces reactive handles for cross-coupling (Suzuki, Sonogashira). Such modifications have yielded compounds with cytostatic activity against cancer cell lines (e.g., HEK293, MCF-7) .
Q. How does this compound perform as a protecting group in carbohydrate or polyol synthesis?
The dioxolane ring acts as a stable protecting group for diols under acidic or oxidative conditions. For example, in the synthesis of L-783,277, related dioxolane intermediates are used to mask hydroxyl groups during iodination and alkyne coupling steps. Deprotection is achieved using HCl in THF/water (1:1) .
Q. What role does this compound play in cross-electrophile coupling reactions?
It serves as a key intermediate in nickel-catalyzed cross-electrophile coupling with aryl bromides. For instance, coupling with 2-bromoanisole under reductive conditions (Zn, NiCl₂·dme) forms 4-(2-methoxyphenethyl) derivatives, which are precursors to fragrances or pharmaceuticals. Yields exceed 70% with optimized ligand systems .
Properties
IUPAC Name |
2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2)15-10-12(16-13)9-14-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFDSKSLTCMIPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COCC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301220925 | |
Record name | 2,2-Dimethyl-4-[(phenylmethoxy)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301220925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15028-56-5 | |
Record name | 2,2-Dimethyl-4-[(phenylmethoxy)methyl]-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15028-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015028565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15028-56-5 | |
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Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,2-Dimethyl-4-[(phenylmethoxy)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.540 | |
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Retrosynthesis Analysis
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